molecular formula C23H23N7O B605551 APY0201

APY0201

Cat. No.: B605551
M. Wt: 413.5 g/mol
InChI Key: RFZQYGBLRIKROZ-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

APY0201 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the role of PIKfyve in various cellular processes.

    Biology: Investigated for its effects on cellular autophagy and lysosomal function.

    Medicine: Explored as a potential therapeutic agent for diseases such as cancer and inflammatory disorders.

    Industry: Used in the development of new drugs and therapeutic strategies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of APY0201 involves the formation of a pyrazolo[1,5-a]pyrimidine core structure, followed by the introduction of a morpholine ring and a pyridine moiety. The key steps include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core.
  • Introduction of the morpholine ring.
  • Addition of the pyridine moiety.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: APY0201 undergoes various chemical reactions including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .

Mechanism of Action

APY0201 exerts its effects by inhibiting the activity of PIKfyve, thereby blocking the conversion of phosphatidylinositol 3-phosphate to phosphatidylinositol 3,5-bisphosphate. This inhibition disrupts various cellular processes including membrane trafficking, endosomal transport, and lysosomal function. The molecular targets and pathways involved include the lysosomal pathway and the transcription factor EB, which is a master regulator of lysosomal biogenesis and autophagy .

Comparison with Similar Compounds

    Apilimod: Another PIKfyve inhibitor with similar inhibitory activity but different selectivity profiles.

    PIK-001: A novel small molecule inhibitor of PIKfyve with high potency and selectivity.

Comparison:

This compound stands out due to its high specificity and potency, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[(E)-(3-methylphenyl)methylideneamino]-7-morpholin-4-yl-2-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-17-3-2-4-18(13-17)16-25-27-21-15-23(29-9-11-31-12-10-29)30-22(26-21)14-20(28-30)19-5-7-24-8-6-19/h2-8,13-16H,9-12H2,1H3,(H,26,27)/b25-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZQYGBLRIKROZ-PCLIKHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=NC3=CC(=NN3C(=C2)N4CCOCC4)C5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of APY0201?

A1: this compound functions as an inhibitor of PIKfyve kinase. [, , ] This kinase plays a critical role in the synthesis of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), a phospholipid crucial for proper endosome and lysosome function. By inhibiting PIKfyve, this compound disrupts the trafficking and degradation processes within cells, ultimately impacting autophagy. [, ]

Q2: How does this compound's inhibition of PIKfyve translate to anti-cancer effects?

A2: Studies have shown that this compound exhibits anti-cancer effects, particularly in gastric cancer and multiple myeloma. [, ] By disrupting autophagy, this compound hinders the ability of cancer cells to recycle cellular components and maintain their rapid growth. This disruption leads to the accumulation of autophagosomes, ultimately contributing to cancer cell death. [, ] Additionally, this compound has been observed to induce cell cycle arrest in the G1/S phase, further suppressing cancer cell proliferation. []

Q3: What are the structural characteristics of this compound?

A3: While the provided research excerpts primarily focus on the biological activity of this compound, its full chemical name is provided: (E)-4-(5-(2-(3-methylbenzylidene)hydrazinyl)-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine. Further details on its molecular formula, weight, and spectroscopic data would require consultation of additional resources beyond the provided excerpts.

Q4: How does this compound compare to other PIKfyve inhibitors in terms of potency?

A4: Research indicates that this compound demonstrates superior potency compared to other PIKfyve inhibitors such as YM201636 and apilimod. [] This enhanced potency is evidenced by its lower half-maximal effective concentration (EC50) values in multiple myeloma cell lines. [] This finding suggests that this compound might be a more effective therapeutic option for targeting PIKfyve in certain cancers.

Q5: Are there any predictive biomarkers for this compound sensitivity?

A5: Research suggests a potential link between this compound sensitivity and the levels of Transcription Factor EB (TFEB). [, ] Elevated TFEB levels, often associated with increased autophagic flux, were observed in multiple myeloma samples sensitive to this compound. [] This correlation suggests that TFEB levels could potentially serve as a predictive biomarker for identifying patients who might benefit from this compound treatment.

Q6: What are the potential implications of this compound's activity in clear cell renal cell carcinoma (ccRCC)?

A6: Recent research suggests that this compound, along with other PIKfyve inhibitors, shows promise in treating ccRCC, particularly in cases with a loss of the von Hippel-Lindau (VHL) tumor suppressor gene. [] This finding indicates a potential therapeutic avenue for this specific subtype of kidney cancer.

Q7: Are there any known limitations or challenges associated with this compound?

A7: While this compound shows promise, further research is crucial to address potential challenges. This includes investigating potential long-term effects, toxicity profiles, and any potential resistance mechanisms that might emerge. [] Additionally, developing strategies to enhance its delivery to target tissues and mitigate potential side effects will be crucial for its successful clinical translation.

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